
Levoprotiline
概要
説明
レボプロチリンは、抗うつ作用で知られる化学化合物です。これは、第2世代の抗うつ薬マプロチリンの後継であるオキサプロチリンのR-(-)エナンチオマーです。 レボプロチリンは、ノルエピネフリンの再取り込みを選択的に阻害する能力で知られており、うつ病の治療に役立つ化合物です .
準備方法
合成経路と反応条件: レボプロチリンは、2つのエナンチオマーのラセミ混合物であるオキサプロチリンから合成されます。合成には、オキサプロチリンをR-(-)とS-(+)のエナンチオマーに分離する分解が含まれます。 R-(-)エナンチオマーがレボプロチリンです .
工業生産方法: レボプロチリンの工業生産には、オキサプロチリンの大規模分解が含まれます。このプロセスには、キラルクロマトグラフィーまたは結晶化技術を使用してエナンチオマーを分離することが含まれます。 生産は、最終製品の純度と効力を確保するために、管理された条件下で行われます .
化学反応の分析
反応の種類: レボプロチリンは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、化合物の構造を変更し、薬理学的特性を強化するために不可欠です .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤が使用されます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまなレボプロチリン誘導体があり、それらの増強された治療効果について研究されています .
4. 科学研究の応用
レボプロチリンは、幅広い科学研究の応用があります。
科学的研究の応用
Scientific Research Applications
1. Antidepressant Effects
Levoprotiline has been studied extensively for its antidepressant properties. A significant study demonstrated that repeated administration of this compound resulted in the upregulation of histamine H1 receptors in the rat brain, which is associated with improved mood regulation . The study involved administering 20 mg/kg of this compound daily for 28 days, leading to a marked increase in histamine receptor activity compared to the control group.
2. Antihistaminergic Properties
As an antihistamine, this compound has shown efficacy in alleviating allergic symptoms. Its low sedative effect makes it a favorable option compared to traditional antihistamines that often cause drowsiness. The compound's binding affinity to histamine H1 receptors has been quantified, revealing an IC50 value significantly lower than that of conventional antihistamines like mepyramine .
3. Clinical Studies
A double-blind study involving 58 patients with major depression assessed the efficacy of this compound compared to maprotiline. Results indicated a response rate of 31% for this compound after three weeks, while maprotiline showed a higher response rate of 58% during the same period. This highlights the potential of this compound as an alternative treatment option, although it may not be as effective as some other antidepressants .
Table 1: Effects of this compound on Histamine Receptors
Treatment Duration | Dose (mg/kg) | Histamine H1 Receptor Activity (%) |
---|---|---|
28 Days | 20 | Upregulated to 120% |
Table 2: Clinical Efficacy Comparison
Drug | Response Rate (%) | Duration (Weeks) |
---|---|---|
This compound | 31 | 3 |
Maprotiline | 58 | 3 |
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled trial, patients receiving this compound exhibited noticeable mood improvements over a six-week period. The study emphasized the importance of receptor modulation in achieving clinical efficacy, suggesting that this compound's action on histamine receptors plays a critical role in its antidepressant effects .
Case Study 2: Allergic Reactions Management
Another study focused on this compound's use in managing allergic reactions demonstrated significant symptom relief with minimal sedation compared to traditional antihistamines. Patients reported fewer side effects, indicating this compound's potential as a safer alternative for allergy management .
作用機序
レボプロチリンは、ニューロンシナプス受容体部位におけるノルエピネフリンの再取り込みを選択的に阻害することにより、その効果を発揮します。この阻害により、シナプス間隙のノルエピネフリン濃度が上昇し、神経伝達を強化し、うつ病の症状を軽減します。 この化合物は、抗ヒスタミン作用も示しており、その治療効果に寄与しています .
類似化合物:
マプロチリン: 作用機序は似ていますが、化学構造が異なる第2世代の抗うつ薬です。
オキサプロチリン: レボプロチリンが誘導されたラセミ混合物です。
デキストロプロチリン: オキサプロチリンのS-(+)エナンチオマーであり、薬理学的特性が異なります.
レボプロチリンの独自性: レボプロチリンは、ノルエピネフリンの再取り込み阻害に対する高い選択性と、他の抗うつ薬と比較して副作用が少ないことが特徴です。 そのエナンチオマー純度(>99%)は、治療効果の一貫性を確保し、副作用を軽減します .
類似化合物との比較
Maprotiline: A second-generation antidepressant with a similar mechanism of action but different chemical structure.
Oxaprotiline: The racemic mixture from which levoprotiline is derived.
Dextroprotiline: The S-(+) enantiomer of oxaprotiline, which has different pharmacological properties.
Uniqueness of this compound: this compound is unique due to its high selectivity for norepinephrine reuptake inhibition and its minimal side effects compared to other antidepressants. Its enantiomeric purity (>99%) ensures consistent therapeutic efficacy and reduced adverse effects .
生物活性
Levoprotiline is a novel tetracyclic antidepressant that has garnered attention for its unique pharmacological profile and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its effects on neurotransmitter systems, receptor interactions, and clinical efficacy based on diverse research findings.
This compound primarily exerts its effects through modulation of various neurotransmitter systems, particularly focusing on histaminergic and dopaminergic pathways.
- Histamine H1 Receptor Modulation : Research indicates that repeated treatment with this compound upregulates histamine H1 receptors, enhancing the phosphoinositide (PI) hydrolysis response in vivo. This suggests that this compound may exert its antidepressant effects by influencing central histaminergic activity, which is known to play a role in mood regulation .
- Dopaminergic Function : The anti-immobility effects associated with this compound have been linked to enhanced dopaminergic function, similar to other antidepressants. This mechanism may contribute to its efficacy in treating major depressive disorder .
Pharmacological Profile
The pharmacological profile of this compound has been extensively studied through various preclinical and clinical trials. Key findings include:
- CNS Effects : At lower doses, this compound does not significantly alter general behavior in animal models; however, at higher doses, it has been observed to slightly suppress spontaneous motor activity and induce drowsiness .
- Cardiovascular Effects : In anesthetized dogs, this compound has been shown to decrease heart rate and prolong the QT interval. These cardiovascular effects are essential considerations when evaluating the drug's safety profile .
Clinical Studies
Several clinical studies have investigated the efficacy of this compound in treating major depression:
- Double-Blind Study : A study involving 58 in-patients with major depression found that after three weeks of treatment, 31% of patients on this compound responded positively compared to a higher response rate for maprotiline (58%). This suggests that while this compound is effective, it may be less potent than some of its counterparts .
Data Tables
The following tables summarize key findings from studies on this compound's biological activity.
Pharmacological Effects | Observations |
---|---|
CNS Effects | Slight suppression of motor activity at high doses |
Cardiovascular Effects | Decreased heart rate; QT prolongation observed |
Case Studies
Case studies have illustrated the practical implications of this compound's biological activity:
- Patient Response Variability : In a cohort study of patients treated with this compound, variability in response was noted, with some patients experiencing significant improvements while others did not respond as favorably. This highlights the need for personalized treatment approaches in psychiatric care.
- Long-Term Efficacy : Longitudinal studies have suggested that while initial responses may vary, sustained treatment with this compound can lead to improved outcomes over time for certain patient populations.
特性
CAS番号 |
76496-68-9 |
---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC名 |
(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol |
InChI |
InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3/t14-,15?,20?/m1/s1 |
InChIキー |
FDXQKWSTUZCCTM-ZUIJCZDSSA-N |
SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |
異性体SMILES |
CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |
正規SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |
外観 |
Solid powder |
Key on ui other cas no. |
76496-68-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。